Product packaging for 1,4-Epoxynaphthalene(Cat. No.:CAS No. 236-81-7)

1,4-Epoxynaphthalene

Cat. No.: B14758370
CAS No.: 236-81-7
M. Wt: 142.15 g/mol
InChI Key: ZKPRFGFRFQXTIU-UHFFFAOYSA-N
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Description

1,4-Epoxynaphthalene (IUPAC name: 11-Oxatricyclo[6.2.1.0²,⁷]undeca-2,4,6,9-tetraene; CAS: 573-57-9) is a bicyclic epoxide derivative of naphthalene. Its molecular formula is C₁₀H₈O, with an average molecular mass of 144.17 g/mol . The compound features an oxygen bridge (epoxide group) spanning the 1,4-positions of the naphthalene ring system, resulting in a strained tricyclic structure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6O B14758370 1,4-Epoxynaphthalene CAS No. 236-81-7

Properties

CAS No.

236-81-7

Molecular Formula

C10H6O

Molecular Weight

142.15 g/mol

IUPAC Name

11-oxatricyclo[6.2.1.02,7]undeca-1(10),2,4,6,8-pentaene

InChI

InChI=1S/C10H6O/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-6H

InChI Key

ZKPRFGFRFQXTIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=C2O3

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development 1,4-Epoxynaphthalene derivatives serve as key intermediates in synthesizing pharmaceuticals, particularly those targeting neurological disorders . Their unique structures allow for the development of drugs with enhanced efficacy and reduced side effects .
  • Organic Synthesis this compound is employed in organic synthesis as a versatile building block . Researchers can modify its structure to create new compounds, facilitating the discovery of novel materials and chemicals . For example, it can be used in cycloaddition reactions to produce complex polycyclic structures .
  • Material Science This compound is used in developing advanced materials, including polymers and coatings . Its properties contribute to improved durability and performance in industrial applications .
  • Biochemical Research In biochemical studies, it acts as a valuable tool for understanding enzyme mechanisms and metabolic pathways, aiding researchers in drug discovery and development .

Chemical Reactions and Product Formation

1,4-Dihydro-1,4-epoxynaphthalene-6,7-dicarbonitrile can undergo several chemical reactions, leading to the formation of various products:

  • Oxidation: Formation of diols
  • Reduction: Formation of primary amines
  • Substitution: Formation of substituted naphthalene derivatives

Case Studies

  • Cycloaddition Reactions: 1,4-dihydronaphthalene 1,4-epoxide reacts with cyclooctatetraene to yield products like 2a,3,3a,4,9,9a,10,10a-octahydro-4,9-epoxy-3,10-ethenocyclobuta[b]anthracene .
  • Hydrogenolysis of Epoxy Resins: A nickel-palladium catalyst supported on cerium oxide (Ni1Pd1/CeO2) has been used in the hydrogenolysis of epoxy resins, like those based on bisphenol A (BPA) . This process can efficiently decompose the epoxy resin into phenolic products . For instance, hydrogenolysis of BPA-based epoxy resin cured with 4-methylhexahydrophthalic anhydride (MHHPA) resulted in a 52% yield of BPA .

Data Table

ApplicationCompoundOutcome
Pharmaceutical Development(1S,4R)-1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic acidKey intermediate in synthesizing pharmaceuticals targeting neurological disorders, enhancing drug efficacy and reducing side effects .
Organic SynthesisThis compoundBuilding block for creating novel materials and chemicals, modified to create new compounds .
Material ScienceThis compoundDevelopment of advanced materials like polymers and coatings, enhancing durability and performance in industrial applications .
HydrogenolysisNi–Pd/CeO2 catalyst with BPA-based epoxy resinYields phenolic products; for example, 52% yield of BPA obtained from hydrogenolysis of BPA-based epoxy resin cured with 4-methylhexahydrophthalic anhydride (MHHPA) .
HyperthermiaCarbonaceous MaterialsCarbon-based materials have potentials in various medical applications .

Comparison with Similar Compounds

Key Properties:

  • Synthesis: 1,4-Epoxynaphthalene is synthesized via epoxidation of naphthalene-1,4-dione (1,4-naphthoquinone) using hydrogen peroxide (H₂O₂) .
  • Reactivity : The epoxide group undergoes ring-opening reactions under acidic or nucleophilic conditions. For example, in simulated lung fluids (Gamble’s solution), it is converted to 1,2-dihydro-1-naphthol via bioreduction .
  • Applications : It serves as a model compound in graphene oxide (GO) biotransformation studies, mimicking the behavior of epoxy-rich domains in GO .

Structural and Functional Analogues

The table below compares this compound with structurally related naphthalene derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Reactivity/Applications References
This compound C₁₀H₈O 144.17 Epoxide Ring-opening to form phenolic groups
1,4-Naphthoquinone C₁₀H₆O₂ 158.15 Quinone (two ketones) Redox-active; precursor for epoxides
1,4-Dihydroxynaphthalene C₁₀H₈O₂ 160.17 Two phenolic -OH groups Antioxidant properties; stable diol form
Naphthalene-1,4-dicarbaldehyde C₁₂H₈O₂ 184.19 Two aldehyde groups Crosslinking agent; limited toxicity data

Reactivity and Stability

This compound vs. 1,4-Naphthoquinone
  • Reactivity: this compound undergoes ring-opening reactions in biological environments (e.g., lung fluids) to form hydroxylated derivatives like 1,2-dihydro-1-naphthol . 1,4-Naphthoquinone is redox-active and reduces to 1,4-dihydro-1,4-naphthalenediol in the presence of citrate or ascorbate .
  • Synthetic Utility: Both compounds are intermediates in synthesizing anti-cancer agents. For example, 1,4-naphthoquinone derivatives exhibit anti-proliferative activity against tumor cells .
This compound vs. 1,4-Dihydroxynaphthalene
  • Stability: 1,4-Dihydroxynaphthalene is more stable due to resonance stabilization of its phenolic groups, whereas the epoxide’s strained ring makes it prone to hydrolysis .

Research Findings

  • Biotransformation in Lung Fluids: this compound and 1,4-naphthoquinone are reduced to phenolic derivatives in Gamble’s solution (pH 7.4), while carboxylic acid analogues (e.g., benzoic acid) remain inert . This highlights the role of epoxide and quinone groups in nanomaterial degradation pathways .
  • Synthetic Pathways: Epoxidation of 1,4-naphthoquinone using H₂O₂ or enzymatic methods yields this compound with high regioselectivity . 1,4-Dihydroxynaphthalene is synthesized via reduction of 1,4-naphthoquinone or direct hydroxylation of naphthalene .

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